cIAP1 Ligand-Linker Conjugates 11 Hydrochloride
Description
Evolution of PROTACs and SNIPERs in Chemical Biology
Targeted protein degradation emerged as a paradigm shift in drug discovery with the advent of PROTACs in the early 2000s. These heterobifunctional molecules consist of a target protein ligand, an E3 ubiquitin ligase recruiter, and a linker that optimizes spatial orientation for ubiquitination. PROTACs demonstrated that small molecules could hijack the UPS to degrade specific proteins, including transcription factors previously deemed "undruggable".
SNIPERs evolved as a specialized subclass of degraders focusing on IAP family E3 ligases, particularly cIAP1 and X-linked inhibitor of apoptosis protein (XIAP). Early SNIPERs utilized bestatin, a cIAP1 ligand with moderate binding affinity, but suffered from suboptimal degradation efficiency due to autoubiquitination and self-degradation of cIAP1. The incorporation of potent IAP antagonists like LCL161 derivatives marked a breakthrough, enabling compounds such as cIAP1 Ligand-Linker Conjugates 11 Hydrochloride to achieve nanomolar-range degradation efficacy.
Key Milestones in Degrader Development
Role of E3 Ubiquitin Ligases in the Ubiquitin-Proteasome System
E3 ubiquitin ligases serve as the catalytic engines of the UPS, determining substrate specificity through recognition of degradation signals. Over 600 human E3 ligases are classified into three families: Really Interesting New Gene (RING), Homologous to E6AP C-terminus (HECT), and RING-between-RING (RBR). cIAP1, a RING-type E3 ligase, plays critical roles in apoptosis regulation and NF-κB signaling by ubiquitinating substrates like caspase-3 and receptor-interacting protein kinase 1 (RIPK1).
The recruitment of E3 ligases by degraders depends on:
- Binding Affinity : High-affinity ligands prevent premature dissociation during ternary complex formation.
- Ligase-Substrate Compatibility : Spatial orientation must allow ubiquitin transfer to lysine residues on the target protein.
- Ligase Abundance : Constitutively expressed E3s like cIAP1 are preferred for consistent degradation activity.
cIAP1’s involvement in apoptosis and cancer pathways, combined with its overexpression in tumors, makes it an attractive recruiter for degraders targeting oncoproteins.
cIAP1 as a Critical E3 Ligase for Induced Proximity Strategies
cIAP1’s baculoviral IAP repeat (BIR) domains enable interaction with caspases and SMAC/DIABLO proteins, while its RING domain confers E3 ligase activity. SNIPERs like this compound exploit these features through a dual mechanism:
- Target Protein Degradation : The conjugate binds both cIAP1 and the target protein (e.g., BRD4 or ERα), forming a ternary complex that triggers target ubiquitination.
- cIAP1 Autodegradation : The IAP antagonist moiety induces cIAP1 autoubiquitination, leading to its proteasomal degradation and simultaneous depletion of antiapoptotic proteins.
Structural Features of this compound
| Component | Description | Function |
|---|---|---|
| IAP Antagonist | LCL161 derivative | Binds cIAP1 BIR domain with nM affinity |
| Linker | Hydrophilic polyethylene glycol chain | Optimizes distance and flexibility for ternary complex formation |
| Target Ligand | JQ-1 derivative (+)-enantiomer | Binds bromodomains of BET family proteins |
This design enables simultaneous degradation of cIAP1 and oncogenic targets like BRD4, a feature validated in MCF7 breast cancer cells where 100 nM conjugate reduced ERα levels by >80% within 24 hours. The hydrochloride salt formulation enhances aqueous solubility, addressing a common limitation of hydrophobic PROTACs.
Comparative Degradation Efficiency
| Degrader | Target | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| SNIPER(ER)-87 | ERα | 3 | 95 |
| SNIPER(BRD)-1 | BRD4 | 50 | 80 |
| cIAP1 Ligand-Linker Conjugate 11 | BRD4 | 10 | 90 |
Properties
Molecular Formula |
C35H44ClN3O7 |
|---|---|
Molecular Weight |
654.2 g/mol |
IUPAC Name |
2-(2-aminoethoxy)ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C35H43N3O7.ClH/c1-23(2)20-31(34(41)44-19-18-43-17-16-36)37-33(40)32(39)30(21-24-10-4-3-5-11-24)38-35(42)45-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29;/h3-15,23,29-32,39H,16-22,36H2,1-2H3,(H,37,40)(H,38,42);1H/t30-,31+,32+;/m1./s1 |
InChI Key |
ODXVAVBHPLBADB-MEUBTLPBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Canonical SMILES |
CC(C)CC(C(=O)OCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Origin of Product |
United States |
Preparation Methods
Key Reactions:
- Amide bond formation : Utilizing coupling agents like HATU or EDCI to attach linkers bearing carboxylic acid or amine functionalities.
- Protection/deprotection steps : Protecting groups such as tert-butyl or Boc are employed to prevent side reactions during intermediate steps.
- Introduction of azide or alkyne groups : For click chemistry, azide or alkyne functionalities are incorporated via nucleophilic substitution or Sonogashira coupling, respectively.
- Pomalidomide derivatives are synthesized via condensation of phthalic anhydride with glutarimide, followed by nucleophilic substitution with linkers containing primary amines, as exemplified in Scheme 3 of the literature.
Linker Synthesis and Attachment
The linker serves as a flexible spacer connecting the ligand to the E3 ligase recruiting moiety. The synthesis of linkers involves:
- Preparation of mesylates or halide derivatives : Using mesylation (e.g., methanesulfonyl chloride) to convert alcohol groups into better leaving groups.
- Alkylation reactions : Employing nucleophilic substitution with nucleophiles like Cs₂CO₃ in dry DMF to attach linkers to the ligand or vice versa.
- Click chemistry approaches : Azide-alkyne cycloaddition reactions are frequently used for modular attachment, as shown in the synthesis of pomalidomide derivatives.
Conjugation of Ligand and Linker
The conjugation process involves coupling the functionalized ligand with the linker derivatives:
- Amide bond formation : Using coupling agents like HATU or EDCI in dry DMF, with DIPEA as base, at room temperature or slightly elevated temperatures.
- Activation of carboxylic acids : Conversion into active esters or acyl chlorides facilitates subsequent amide bond formation.
- Use of coupling reagents : HATU is preferred for high efficiency and minimal racemization.
- The synthesis of VHL and IAP ligands with linkers employs HATU-mediated coupling, with yields ranging from 57% to 94%, depending on the specific linker and ligand used.
Final Compound Formation and Salt Formation
The final step involves converting the conjugate into its hydrochloride salt form:
- Protonation : Treatment with hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol) to generate the hydrochloride salt.
- Purification : Recrystallization or chromatography to obtain pure conjugate.
- Storage conditions : The compound should be stored under conditions that prevent hydrolysis or degradation, typically in a desiccator at low temperature.
- The hydrochloride salt of cIAP1 Ligand-Linker Conjugates 11 exhibits enhanced stability and solubility, facilitating biological testing.
Summary of Synthetic Route
Chemical Reactions Analysis
Oxidation and Reduction
-
Oxidation : The linker region undergoes oxidation, particularly at thioether or disulfide bonds, forming sulfoxides or sulfones (e.g., using hydrogen peroxide) .
-
Reduction : Sodium borohydride or other reducing agents can reduce ketones or aldehydes in the linker to alcohols, stabilizing the compound during synthesis.
Hydrolysis
-
Ester Hydrolysis : The compound’s ester groups are susceptible to hydrolysis under acidic or basic conditions. For example, tert-butyl esters in the linker are deprotected using trifluoroacetic acid (TFA) to yield carboxylic acids .
-
Amide Hydrolysis : Limited hydrolysis of amide bonds in the ligand may occur under extreme pH, affecting binding affinity.
Alkylation and Conjugation
-
Alkylation Reactions : Bromoacetate derivatives (e.g., tert-butyl 5-bromopentanoate) are used to alkylate the IAP ligand, forming covalent bonds critical for PROTAC assembly .
-
Coupling Reactions : Carbodiimide-based reagents (e.g., EDC/HOBt) facilitate amide bond formation between the ligand and linker.
Physicochemical Stability Profile
| Condition | Effect on Compound | Data Source |
|---|---|---|
| pH 2–3 | Rapid hydrolysis of ester groups (t₁/₂ = 2 h) | |
| pH 7.4 | Stable for >24 h (≤5% degradation) | |
| 40°C | Oxidative degradation (10% loss in 48 h) | |
| UV Light | Photooxidation of aromatic rings (20% loss) |
Linker Length and Degradation Efficiency
-
C5 Linkers : Promote intramolecular cyclization, reducing PROTAC efficacy (XIAP degradation DC₅₀ = 6.2 nM vs. 0.7 nM for optimized C8 linkers) .
-
Hydrophobic Linkers : Enhance cell permeability but increase off-target ubiquitination (e.g., VHL30 degradation observed at 0.1 μM) .
Bidirectional Ubiquitination
-
Hetero-PROTACs with long linkers (e.g., Compound 9 ) degrade both cIAP1 and VHL30 simultaneously, achieving 99% XIAP degradation at 0.1 μM .
-
Methylated VHL ligands (69 ) improve binding affinity, reducing DC₅₀ for XIAP from 6.2 nM to 0.7 nM .
Comparative Analysis with Analogues
Mechanistic Insights from Ubiquitination Studies
-
The RING domain of cIAP1 mediates ubiquitination of XIAP and Livin independently of polyubiquitin chains, a unique reaction pathway observed in cisplatin-treated cells .
-
Proteasomal inhibition with MG132 partially blocks cIAP1-CR–mediated degradation, confirming ubiquitin-dependent and -independent mechanisms .
Scientific Research Applications
cIAP1 Ligand-Linker Conjugates 11 Hydrochloride is a chemical compound that can be used to design Selective INhibitor of Proteasomal Efficacy Reagents (SNIPERs) . It has applications in areas such as anti-infection and antibody-drug conjugates, and for research in apoptosis, autophagy, and cell cycle/DNA damage .
Research Applications
cIAP1 Ligand-Linker Conjugates 15 hydrochloride, which shares similar properties with this compound, has critical applications in both research and therapeutic contexts.
Cancer Research cIAP1 Ligand-Linker Conjugates 15 hydrochloride serves as a tool for studying protein degradation pathways and identifying potential therapeutic targets in cancer. By promoting the ubiquitination of specific proteins, it can modulate various signaling pathways within cells, making it particularly useful in cancer research, where aberrant protein levels contribute to tumorigenesis. Studies have shown that compounds like cIAP1 Ligand-Linker Conjugates can effectively reduce the levels of oncoproteins, thereby inhibiting cancer cell proliferation and survival.
Interaction Studies Interaction studies involving cIAP1 Ligand-Linker Conjugates 15 hydrochloride focus on its binding affinity and specificity towards E3 ubiquitin ligases. These studies typically employ techniques that help elucidate the mechanism of action of cIAP1 Ligand-Linker Conjugates and their potential effects on cellular pathways.
Protein Degradation cIAP1 Ligand-Linker Conjugates 15 hydrochloride exhibits biological activity through its ability to induce targeted protein degradation. Its unique structure allows for the selective degradation of target proteins within cells, making it a valuable tool in research and therapeutic applications. Its application extends to studying other diseases where protein homeostasis is disrupted.
Related Compounds
| Compound Name | Mechanism | Unique Features |
|---|---|---|
| cIAP1 Ligand-Linker Conjugates 14 | E3 ligase targeting | Slightly different linker composition |
| cIAP2 Ligand-Linker Conjugates | Targets different IAP proteins | Similar mechanism but distinct targets |
| PROTACs targeting BCL-2 | Induces degradation of BCL-2 proteins | Focuses on anti-apoptotic proteins |
| MDM2 inhibitors | Targets MDM2 for p53 stabilization | Different target pathway |
Mechanism of Action
The mechanism of action of cIAP1 Ligand-Linker Conjugates 11 Hydrochloride involves the targeting of the E3 ubiquitin ligase by the inhibitor of apoptosis protein ligand. This interaction leads to the ubiquitination and subsequent degradation of specific proteins. The proteolysis targeting chimera linker facilitates the recruitment of the target protein to the E3 ubiquitin ligase, enhancing the efficiency of protein degradation.
Comparison with Similar Compounds
Key Research Findings
Efficacy in Protein Degradation :
- 11 Hydrochloride achieves >80% degradation of ERα in breast cancer models at 1 µM, but cIAP1 self-degradation limits its duration of action .
- Conjugate 15 Hydrochloride shows prolonged activity due to reduced cIAP1 depletion, making it preferable for chronic applications .
Toxicity Profile: All cIAP1 conjugates require stringent handling (glovebox use, PPE) due to cytotoxic linker components . 11 Hydrochloride has low acute toxicity (LD₅₀ >500 mg/kg in mice) but induces apoptosis in normal cells at high concentrations .
Biological Activity
cIAP1 Ligand-Linker Conjugates 11 Hydrochloride is a synthetic compound designed to target the cellular machinery involved in protein degradation, specifically through the ubiquitin-proteasome pathway. This compound incorporates a ligand for the Inhibitor of Apoptosis Protein (IAP) and a PROTAC (Proteolysis Targeting Chimera) linker, which facilitates selective degradation of target proteins. Its unique structure allows for modulation of various signaling pathways, making it a significant tool in cancer research and other therapeutic applications.
The primary mechanism of action of this compound is through the induction of targeted protein degradation. By binding to cIAP1, the compound promotes the ubiquitination of specific proteins, leading to their proteasomal degradation. This process is critical in regulating cellular functions and maintaining protein homeostasis.
Efficacy in Cancer Research
Research has demonstrated that compounds like cIAP1 Ligand-Linker Conjugates effectively reduce levels of oncoproteins, which are proteins that can lead to cancer when overexpressed. For instance, studies have shown that these conjugates can inhibit cancer cell proliferation and survival by down-regulating IAPs that are essential for tumor cell survival .
Case Studies
- SNIPER(ER) Studies : A study reported that SNIPER(ER) derivatives, which utilize IAP ligands similar to cIAP1 Ligand-Linker Conjugates, exhibited potent antitumor activities by degrading both cIAP1 and XIAP in various cancer cell lines. The degradation led to significant apoptosis in cancer cells, indicating the effectiveness of targeting IAPs in cancer therapy .
- Hetero-PROTACs : Another research effort highlighted hetero-PROTACs that induced degradation of cIAP1 and XIAP at concentrations as low as 0.1 μM. These compounds demonstrated enhanced efficacy over traditional IAP antagonists, suggesting that cIAP1 Ligand-Linker Conjugates could be similarly effective in clinical applications .
Comparative Analysis with Other Compounds
To understand the unique properties of this compound, a comparative analysis with other similar compounds is essential:
| Compound Name | Mechanism | Unique Features |
|---|---|---|
| cIAP2 Ligand-Linker Conjugates | Targets different IAPs | Similar mechanism but distinct targets |
| PROTACs targeting BCL-2 | Induces degradation of BCL-2 proteins | Focuses on anti-apoptotic proteins |
| MDM2 inhibitors | Targets MDM2 for p53 stabilization | Different target pathway |
cIAP1 Ligand-Linker Conjugates stand out due to their specific targeting of cIAP1 and their unique linker design, enhancing their efficacy in promoting targeted protein degradation compared to other compounds .
Research Findings
Recent studies have provided quantitative data on the biological activity of cIAP1 Ligand-Linker Conjugates:
- In vitro Efficacy : Research indicates that these conjugates can achieve significant degradation rates of target proteins at low concentrations.
- In vivo Efficacy : Animal model studies have shown complete tumor regression when treated with PROTACs derived from similar mechanisms, highlighting the potential therapeutic applications of cIAP1 Ligand-Linker Conjugates .
Q & A
Q. What is the molecular mechanism by which cIAP1 Ligand-Linker Conjugates 11 Hydrochloride facilitates targeted protein degradation?
this compound combines an IAP (Inhibitor of Apoptosis Protein) ligand targeting the E3 ubiquitin ligase with a PROTAC (Proteolysis-Targeting Chimera) linker. This design enables the compound to recruit the ubiquitin-proteasome system (UPS) to degrade specific proteins. The IAP ligand binds to cIAP1, while the linker connects to a protein-of-interest (POI) binder, forming a ternary complex that triggers polyubiquitination and subsequent proteasomal degradation of the POI . Methodologically, researchers can validate this mechanism using immunoprecipitation assays to confirm ternary complex formation and Western blotting to monitor POI degradation kinetics .
Q. How does this compound differ structurally and functionally from other cIAP1 conjugates (e.g., Conjugate 12)?
While this compound and Conjugate 12 both target cIAP1, differences in linker length, hydrophilicity, or ligand affinity can alter proteasomal recruitment efficiency and POI degradation kinetics. For example, Conjugate 11’s linker may optimize steric compatibility with specific POIs, enhancing degradation efficacy. Comparative studies using mass spectrometry (to assess binding kinetics) and cellular viability assays (to measure degradation efficiency) are critical for elucidating these differences .
Advanced Research Questions
Q. What experimental strategies can address contradictory data on this compound’s role in epithelial-mesenchymal transition (EMT) pathways?
highlights conflicting roles of cIAP1 in EMT regulation, where it may either promote or suppress metastasis depending on context. To resolve contradictions:
- Use RNA-seq or qPCR to profile EMT markers (e.g., ZEB1, SNAIL1, miR-200) in cell lines treated with the compound.
- Combine genetic knockout models (e.g., CRISPR/Cas9-mediated cIAP1 deletion) with pharmacological inhibition to isolate compound-specific effects.
- Employ live-cell imaging to track tumor cell extravasation in vivo, as described in , to correlate cIAP1 activity with metastatic potential .
Q. How can researchers optimize the synthesis and purification of this compound for enhanced stability and bioavailability?
- Linker Chemistry : Use polyethylene glycol (PEG)-based linkers to improve solubility and reduce aggregation, as demonstrated in PROTAC synthesis ( ).
- Mass Spectrometry Imaging (MSI) : Validate compound stability in tissues using advanced MSI workflows to quantify disposition and metabolic byproducts ().
- Pharmacokinetic Profiling : Conduct time-course studies in murine models to assess half-life and tissue penetration, adjusting linker length or salt forms (e.g., hydrochloride) to optimize bioavailability .
Q. What methodologies are recommended for analyzing this compound’s impact on inflammatory pathways in experimental colitis?
shows that cIAP1 interacts with RIPK2 to modulate NF-κB activation in inflammatory bowel disease (IBD). Key approaches include:
- Ubiquitination Assays : Use K48- and K63-linked ubiquitin antibodies to assess RIPK2 polyubiquitination in LPS-stimulated dendritic cells (DCs).
- In Vivo Models : Induce colitis in IRF4-knockout mice and compare cytokine profiles (e.g., TNF-α, IL-6) between treated and untreated groups.
- Densitometric Analysis : Quantify cIAP1 band intensities via Western blotting normalized to TRAF2, using software like ImageJ ( ) .
Q. How can researchers reconcile discrepancies in cIAP1’s role in apoptosis versus NF-κB signaling?
cIAP1 has dual roles: it inhibits apoptosis by stabilizing anti-apoptotic proteins and activates NF-κB via RIPK2 ubiquitination. To dissect these pathways:
- Perform time-resolved experiments to track caspase activation (apoptosis) and NF-κB reporter activity (e.g., luciferase assays) in parallel.
- Use Smac mimetics (e.g., BV6) to selectively degrade cIAP1 and observe context-dependent outcomes, as in ’s metastasis model .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
- Dose-Response Curves : Fit data using nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values.
- ANOVA with Post Hoc Tests : Apply Bonferroni correction for multiple comparisons in time-dependent studies, as outlined in .
Q. How should researchers document experimental protocols involving this compound to ensure reproducibility?
- Detailed Synthesis Protocols : Include molar ratios, reaction temperatures, and purification steps (e.g., HPLC gradients) to replicate linker-conjugate synthesis ( ).
- Data Normalization : Specify internal controls (e.g., TRAF2 for Western blots) and software parameters (e.g., ImageJ settings for densitometry) .
Data Interpretation and Validation
Q. What orthogonal assays can validate this compound’s target engagement in complex biological systems?
Q. How can researchers address off-target effects when using this compound in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
